![molecular formula C10H18ClNO3 B14252545 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride CAS No. 396715-55-2](/img/structure/B14252545.png)
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is an organic compound with the molecular formula C8H16ClNO2. It is a quaternary ammonium salt that is commonly used in various chemical and industrial applications. This compound is known for its ability to form hydrogels and its use as a monomer in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride typically involves the reaction of 4-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification steps are optimized to reduce waste and improve the overall sustainability of the process .
化学反応の分析
Types of Reactions
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as drug delivery and tissue engineering.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as ammonium persulfate (APS) are commonly used to initiate the polymerization process.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols.
Major Products
科学的研究の応用
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride involves its ability to form cross-linked polymer networks. The acryloyloxy group undergoes polymerization, leading to the formation of hydrogels. These hydrogels can trap water and other molecules, making them useful for controlled release applications . The quaternary ammonium group imparts antimicrobial properties, making the compound effective in various biomedical applications .
類似化合物との比較
Similar Compounds
2-(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but lacks the morpholine ring.
Dimethylaminoethyl acrylate methyl chloride: Another quaternary ammonium compound used in similar applications.
Uniqueness
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature makes it particularly useful in the synthesis of hydrogels with specific properties .
特性
CAS番号 |
396715-55-2 |
|---|---|
分子式 |
C10H18ClNO3 |
分子量 |
235.71 g/mol |
IUPAC名 |
2-(4-methylmorpholin-4-ium-4-yl)ethyl prop-2-enoate;chloride |
InChI |
InChI=1S/C10H18NO3.ClH/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3H,1,4-9H2,2H3;1H/q+1;/p-1 |
InChIキー |
LKAVMSQHKWPVDJ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOCC1)CCOC(=O)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
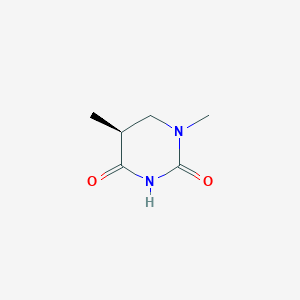
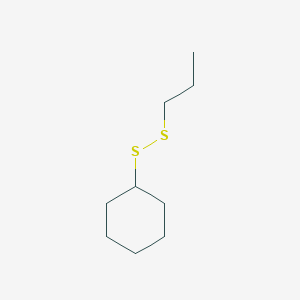
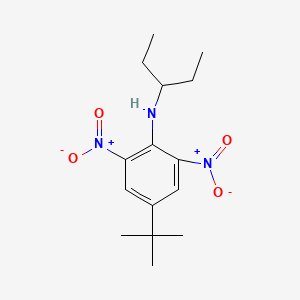


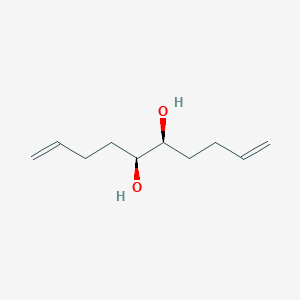
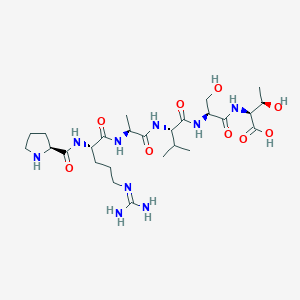
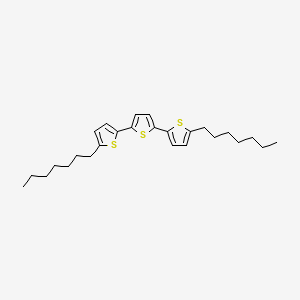
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
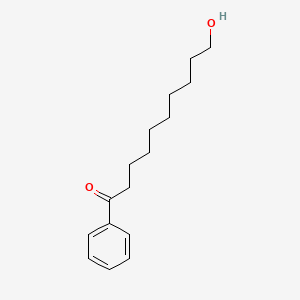

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
